molecular formula C16H22N2O2 B2673293 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide CAS No. 2415620-38-9

1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide

Cat. No. B2673293
M. Wt: 274.364
InChI Key: VNQFSJHCNKYHJK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine. The presence of the cyclohexenyl group suggests that it might have interesting chemical properties due to the unsaturated ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclohexenyl group would introduce an element of unsaturation, and the prop-2-ynyl group could potentially participate in additional reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The cyclohexenyl group could undergo reactions typical of alkenes, such as addition reactions. The carboxamide group could participate in acid-base reactions, and the prop-2-ynyl group could potentially undergo reactions at the alkyne .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Hydrogen Bonding in Anticonvulsant Enaminones : Research on similar cyclohexene derivatives has revealed insights into hydrogen bonding and crystal structures. For example, the study of anticonvulsant enaminones has determined the crystal structures of compounds with cyclohexene rings, highlighting the sofa conformations and the significance of hydrogen bonding in molecular chains (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Reactions

Enamine Chemistry : The transformation of cyclohexanone derivatives into enaminones and the subsequent reduction to produce various products illustrates the versatility of cyclohexene derivatives in synthetic organic chemistry (Carlsson & Lawesson, 1982).

Heterocyclic Derivative Syntheses : A study on palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrated the synthesis of heterocyclic derivatives from prop-2-ynyl alpha-ketoamides, showcasing the synthetic potential of cyclohexene derivatives (Bacchi et al., 2005).

Polymer Science and Material Chemistry

Hydrophilic Aliphatic Polyesters : The design and synthesis of new cyclic esters derived from cyclohexanone variants for polymerization indicate the importance of cyclohexene derivatives in developing functional materials (Trollsås et al., 2000).

Anticancer and Enzyme Inhibition

Anticancer and α-Glucosidase Inhibitory Activities : The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives and their evaluation for anticancer and α-glucosidase inhibitory activities highlight the therapeutic potential of cyclohexene derivatives. Specific compounds demonstrated significant activity against various cancer cell lines, emphasizing the role of cyclohexene derivatives in medicinal chemistry (Al-Majid et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its specific physical, chemical, and biological properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-9-17-16(20)14-11-15(19)18(12-14)10-8-13-6-4-3-5-7-13/h1,6,14H,3-5,7-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQFSJHCNKYHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CC(=O)N(C1)CCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide

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